molecular formula C6H12I2O2 B1672032 1,2-Bis(2-iodoethoxy)ethane CAS No. 36839-55-1

1,2-Bis(2-iodoethoxy)ethane

Cat. No. B1672032
CAS RN: 36839-55-1
M. Wt: 369.97 g/mol
InChI Key: BCAGFJXMCZSAHD-UHFFFAOYSA-N
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Description

1,2-Bis(2-iodoethoxy)ethane is a PEG-based PROTAC linker . It can be used in the synthesis of MT802 and SJF620, which are potent PROTAC BTK degraders . It has also been used as a crosslinking reagent for the synthesis of zirconia-based, alkali-stable strong anion-exchange stationary phase, and silica-coated nanoparticles .


Synthesis Analysis

1,2-Bis(2-iodoethoxy)ethane is used in the synthesis of MT802 and SJF620 . It has also been used as a crosslinking reagent for the synthesis of zirconia-based, alkali-stable strong anion-exchange stationary phase, and silica-coated nanoparticles .


Molecular Structure Analysis

The molecular formula of 1,2-Bis(2-iodoethoxy)ethane is C6H12I2O2 . The InChI string is InChI=1S/C6H12I2O2/c7-1-3-9-5-6-10-4-2-8/h1-6H2 .


Chemical Reactions Analysis

1,2-Bis(2-iodoethoxy)ethane is a PROTAC linker, which refers to the PEG composition . It can be used in the synthesis of a series of PROTACs, such as MT802 and SJF620 .


Physical And Chemical Properties Analysis

1,2-Bis(2-iodoethoxy)ethane is a clear red-orange liquid . It has a density of 2.028 g/mL at 25 °C . The boiling point is 100-105 °C at a pressure of 0.2 Torr .

Scientific Research Applications

Organic-Inorganic Hybrid Silica Membranes

A study by Kanezashi et al. (2010) explored the use of Bis(triethoxysilyl) ethane (BTESE), which shares a similar functional group approach to 1,2-Bis(2-iodoethoxy)ethane, for preparing organic-inorganic hybrid silica membranes with loose amorphous networks. These membranes demonstrated high hydrogen permeance and selectivity for hydrogen over SF6, highlighting their potential in gas separation technologies and enhancing the efficiency of membrane-based purification systems Kanezashi et al., 2010.

Polyaddition Reactions

In polymer chemistry, Tomita et al. (2001) investigated the polyaddition behavior of bis(five- and six-membered cyclic carbonate)s with diamine, demonstrating the reactivity of compounds structurally related to 1,2-Bis(2-iodoethoxy)ethane in forming high molecular weight polymers. This research is crucial for developing new polymeric materials with potential applications in medical devices, coatings, and as environmentally friendly plastics Tomita et al., 2001.

Selective Metal Extraction

Hayashita et al. (1999) synthesized molecules with pseudo-18-crown-6 frameworks, including derivatives structurally analogous to 1,2-Bis(2-iodoethoxy)ethane, for selective lead(II) extraction. This study contributes to environmental chemistry by offering insights into selective metal ion separation, which is vital for water treatment and metal recovery processes Hayashita et al., 1999.

Supramolecular Chemistry and Material Science

Loeb (2007) documented the application of supramolecular templates, including 1,2-bis(pyridinium)ethane subsets, for preparing interlocked molecules like rotaxanes. These molecules have applications in developing molecular machines, coordination chemistry, and creating metal-organic framework (MORF) materials, indicating the role of 1,2-Bis(2-iodoethoxy)ethane analogs in advancing nanotechnology and materials science Loeb, 2007.

Hybrid Membranes for Vapor Permeation

Gong et al. (2014) used 1,2-bis(triethoxysilyl)ethane (BTESE), a compound related to 1,2-Bis(2-iodoethoxy)ethane, to fabricate organic-inorganic hybrid membranes for the vapor permeation dehydration of ethanol-water mixtures. These membranes showcased excellent stability and efficiency, underscoring the importance of such compounds in improving separation processes Gong et al., 2014.

Safety And Hazards

1,2-Bis(2-iodoethoxy)ethane may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

1,2-Bis(2-iodoethoxy)ethane has been used in the synthesis of MT802 and SJF620, which are potent PROTAC BTK degraders . It has also been used as a crosslinking reagent for the synthesis of zirconia-based, alkali-stable strong anion-exchange stationary phase, and silica-coated nanoparticles . These applications suggest potential future directions for the use of 1,2-Bis(2-iodoethoxy)ethane in the field of drug development and materials science.

properties

IUPAC Name

1,2-bis(2-iodoethoxy)ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12I2O2/c7-1-3-9-5-6-10-4-2-8/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCAGFJXMCZSAHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCI)OCCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12I2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70343951
Record name 1,2-Bis(2-iodoethoxy)ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70343951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Bis(2-iodoethoxy)ethane

CAS RN

36839-55-1
Record name 1,2-Bis(2-iodoethoxy)ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70343951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-BIS(2-IODOETHOXY)ETHANE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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